molecular formula C11H11FO2 B8791072 (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

Cat. No. B8791072
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m1/s1

InChI Key

GVZDIJGBXSDSEP-GHMZBOCLSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H]3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

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